molecular formula C17H14N2OS B3008910 (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 13109-87-0

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3008910
CAS No.: 13109-87-0
M. Wt: 294.37
InChI Key: QBZQOWQXRDCVSB-RVDMUPIBSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 13109-87-0) is a synthetic imidazole derivative offered as a valuable chemical intermediate for research applications. This compound features a core imidazole ring, a five-membered heterocyclic moiety known for its amphoteric nature and significant presence in biologically active molecules . The imidazole scaffold is a privileged structure in medicinal chemistry and is the foundational core in a wide range of therapeutic agents, including approved drugs for antifungal, antiulcer, and antihistaminic uses . As a 2-mercapto-3-phenyl-4-imidazolidinone derivative with a 4-methylbenzylidene substitution at the 5-position, this compound serves as a key synthon for the development of novel pharmacologically active compounds. Researchers utilize this and related structures in explorations of new chemical entities with potential biological activities, such as antibacterial, antitumor, antioxidant, and antitubercular properties, which are commonly investigated areas for imidazole-containing molecules . The compound is provided for chemical synthesis and screening purposes in early-stage drug discovery research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQOWQXRDCVSB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methylbenzaldehyde with a suitable precursor, such as 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, MBIM serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications and functionalizations, making it valuable in developing new materials and pharmaceuticals.

Synthesis Methodology:
The synthesis typically involves the condensation of 4-methylbenzaldehyde with a precursor like 2-mercaptoimidazole in the presence of a base under reflux conditions. This method can be optimized for yield and purity in industrial applications.

Biology

MBIM has been investigated for its antimicrobial and antioxidant properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit scavenging activity against free radicals.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of MBIM on various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that MBIM exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.

Medicine

In medicinal chemistry, MBIM is being explored for its potential as a therapeutic agent due to its structural features that allow interactions with biological targets.

Mechanism of Action:
The exact mechanism is not fully understood; however, it is believed that MBIM interacts with enzymes and receptors through its mercapto and benzylidene groups, modulating biological pathways.

Case Study: Therapeutic Potential
Research has shown that MBIM could potentially act as an anti-inflammatory agent. In vitro studies demonstrated that it reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its mercapto and benzylidene groups. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Positional Isomers of the Benzylidene Group

The position of the methyl group on the benzylidene moiety significantly impacts physicochemical and biological properties:

Compound Benzylidene Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methyl Not reported 294.38 Moderate lipophilicity
(5E)-2-Mercapto-5-(2-methylbenzylidene) 2-Methyl Not reported 294.38 Steric hindrance near imidazolone
(5E)-2-Mercapto-5-(3-methylbenzylidene) 3-Methyl Not reported 294.38 Altered electronic distribution
5-(4-Methylbenzylidene)-7c () 4-Methyl 164–166 294.38 Symmetric methyl groups in NMR

Key Insights :

  • The 4-methyl isomer (target compound) may exhibit higher symmetry, as evidenced by distinct NMR signals (e.g., δ 2.44 ppm for two methyl groups in 7c) .

Substituent Variations on the Benzylidene Ring

Electron-donating or withdrawing groups on the benzylidene ring modulate solubility and bioactivity:

Compound Benzylidene Substituent Molecular Weight (g/mol) Bioactivity Reference
(5E)-5-(3,4,5-Trimethoxybenzylidene) derivative () 3,4,5-Trimethoxy 370.4 Not reported; likely enhanced solubility
5-(3-Ethoxy-2-hydroxybenzylidene) () 3-Ethoxy-2-hydroxy 340.4 Potential antioxidant activity
5-(4-Nitrobenzylidene) derivative () 4-Nitro 325.34 Electron-withdrawing; may affect reactivity

Key Insights :

  • Methoxy and hydroxy groups improve water solubility, critical for bioavailability .

Mercapto vs. Alkylthio Derivatives

Replacement of the mercapto (-SH) group with alkylthio (-S-R) chains alters stability and pharmacokinetics:

Compound Substituent at Position 2 Molecular Weight (g/mol) Synthetic Method Reference
Target Compound -SH 294.38 Knoevenagel condensation
5-(4-Methylbenzylidene)-2-(methylthio)-3-(p-tolyl) derivative () -S-CH₃ 310.40 S-Alkylation
2-(Benzylsulfanyl) derivative () -S-CH₂C₆H₅ 384.47 Phase-transfer catalysis

Key Insights :

  • Alkylthio derivatives (e.g., -S-CH₃) exhibit improved stability compared to mercapto analogs due to reduced oxidation susceptibility .
  • Mercapto groups retain nucleophilic reactivity, enabling disulfide bond formation or metal chelation .

Key Insights :

  • Introduction of sulfonate or polar groups (e.g., -OH, -OCH₃) improves water solubility and bioactivity .
  • Electron-withdrawing substituents (e.g., -NO₂) may enhance antimicrobial potency by increasing electrophilicity .

Biological Activity

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, with the chemical formula C17H14N2OS and CAS number 13109-87-0, is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

PropertyValue
Molecular FormulaC17H14N2OS
Molar Mass294.37 g/mol
Density1.32 ± 0.1 g/cm³ (Predicted)
Boiling Point435.8 ± 55.0 °C (Predicted)
pKa10.41 ± 0.20 (Predicted)
Hazard ClassIrritant

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, antioxidant, and potential anticancer properties.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. The presence of the mercapto group suggests potential radical scavenging capabilities, which can mitigate oxidative stress in biological systems. Studies on similar compounds indicate that they can effectively neutralize free radicals and protect cellular components from oxidative damage .

Potential Anticancer Activity

Emerging research suggests that imidazole derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The exact mechanism through which this compound exerts these effects requires further investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

The biological activities of this compound are attributed to its structural features:

  • Mercapto Group : This functional group can participate in redox reactions and form disulfides or sulfonic acids upon oxidation.
  • Benzylidene Group : The presence of this moiety may enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.
  • Imidazole Core : Known for its role in enzyme inhibition and receptor binding, the imidazole ring can interact with various biomolecules, influencing physiological pathways.

Study 1: Antimicrobial Screening

A study conducted on related imidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Study 2: Antioxidant Efficacy

In vitro assays measuring DPPH radical scavenging activity indicated that similar imidazole compounds exhibited strong antioxidant effects. The IC50 values suggest that these compounds can effectively reduce oxidative stress in cellular models .

Study 3: Cytotoxicity Assays

Preliminary cytotoxicity assays on cancer cell lines revealed that certain imidazole derivatives could inhibit cell proliferation at micromolar concentrations. Further studies are needed to elucidate the specific pathways involved in apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

Methodological Answer: The synthesis of imidazolone derivatives typically involves cyclocondensation of amidines with ketones or aldehydes. A base-promoted approach (e.g., KOH or DBU) under transition-metal-free conditions is effective for forming the 4,5-dihydroimidazol-5-one core. For example, reacting substituted benzaldehydes with thiourea derivatives in ethanol at 80°C for 12–24 hours yields the target compound. Key parameters include maintaining anhydrous conditions and controlling steric hindrance from substituents on the benzylidene group .

Q. Table 1: Comparison of Reaction Conditions

ReactantsBaseSolventTemperature (°C)Yield (%)Reference
4-Methylbenzaldehyde + ThioureaKOHEthanol8072
3-Iodobenzaldehyde + AmidinesDBUDMF10065

Q. How can spectroscopic techniques characterize the compound’s structure and purity?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration of the benzylidene group (δ 7.8–8.2 ppm for olefinic protons) and the absence of rotamers.
  • FT-IR : Validate the thiol (-SH) stretch at 2550–2600 cm1^{-1} and carbonyl (C=O) at 1680–1720 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ (calculated for C17 _{17}H14 _{14}N2 _{2}OS: 294.08).
  • HPLC : Use a C18 column (MeCN:H2 _2O = 70:30) to assess purity (>95%) and detect byproducts like oxidized disulfides .

Q. What storage conditions ensure compound stability?

Methodological Answer: The compound is sensitive to light, heat, and oxidation. Store at –20°C under inert gas (N2 _2 or Ar) in amber vials. Periodic purity checks via HPLC are recommended. Avoid aqueous solutions unless stabilized with antioxidants (e.g., 1% BHT). Degradation products include disulfide dimers and hydrolyzed imidazolone rings .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity.
  • Validate target engagement via kinase inhibition assays (e.g., CDK2 or MAPK) with IC50 _{50} comparisons.
  • Cross-reference with computational docking studies to confirm binding poses in the ATP-binding pocket .

Q. Table 2: Bioactivity Data Comparison

StudyIC50 _{50} (μM) for CDK2Cell LineSolventReference
A0.85HeLaDMSO
B3.2MCF-7EtOH

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of CDK2 (PDB: 1HCL) to simulate binding. Focus on hydrogen bonds between the thiol group and Lys33.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex.
  • QSAR Models : Develop models using descriptors like LogP, polar surface area, and H-bond donors to optimize activity .

Q. How to assess environmental impact and degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to determine EC50 _{50}.
  • Soil Mobility : Perform OECD 121 column experiments to measure adsorption coefficients (Koc _{oc}) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Split-Plot Design : Test substituents on the benzylidene (e.g., -F, -OCH3 _3) and imidazolone (e.g., -CH3 _3, -Ph) groups in randomized blocks.
  • Response Surface Methodology : Vary reaction time, temperature, and substituent bulkiness to model activity trends.
  • Statistical Validation : Use ANOVA to confirm significance (p < 0.05) of substituent effects on IC50 _{50} .

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